Ethyl 2-(hydroxyimino)-3-oxobutanoate

Catalog No.
S9100778
CAS No.
M.F
C6H9NO4
M. Wt
159.14 g/mol
Availability
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Ethyl 2-(hydroxyimino)-3-oxobutanoate

Product Name

Ethyl 2-(hydroxyimino)-3-oxobutanoate

IUPAC Name

ethyl 3-hydroxy-2-nitrosobut-2-enoate

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3

InChI Key

HVTHITHXCDMTDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)O)N=O

Ethyl 2-(hydroxyimino)-3-oxobutanoate is a chemical compound with the molecular formula C6H9NO4C_6H_9NO_4 and a molecular weight of approximately 159.14 g/mol. It is identified by the CAS number 5408-04-8 and is commonly used in organic synthesis. The compound features a hydroxyimino group, which contributes to its reactivity and potential applications in various

Due to the presence of both the hydroxyimino and carbonyl functionalities. Key reactions include:

  • Condensation Reactions: The hydroxyimino group can react with carbonyl compounds, leading to the formation of various oxime derivatives.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis, resulting in the formation of ethyl acetoacetate and hydroxylamine.
  • Cyclization Reactions: This compound can also take part in cyclization processes, forming heterocyclic compounds that may exhibit biological activity.

These reactions highlight its utility as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .

Ethyl 2-(hydroxyimino)-3-oxobutanoate exhibits notable biological activities, particularly as an antimicrobial agent. Its structure allows it to interact with various biological targets, potentially influencing metabolic pathways. Studies have indicated that compounds with similar structures may possess antitumor properties, suggesting that ethyl 2-(hydroxyimino)-3-oxobutanoate could be explored further for therapeutic applications .

The synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate typically involves the following methods:

  • From Ethyl Acetoacetate: A common approach involves reacting ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to yield ethyl 2-(hydroxyimino)-3-oxobutanoate.
    Ethyl Acetoacetate+HydroxylamineEthyl 2 hydroxyimino 3 oxobutanoate\text{Ethyl Acetoacetate}+\text{Hydroxylamine}\rightarrow \text{Ethyl 2 hydroxyimino 3 oxobutanoate}
  • Alternative Methods: Other synthetic routes may involve the use of different starting materials or reagents that facilitate the introduction of the hydroxyimino group onto suitable carbon skeletons .

Ethyl 2-(hydroxyimino)-3-oxobutanoate finds applications primarily in organic chemistry as an intermediate for synthesizing pharmaceuticals and agrochemicals. Its derivatives are often investigated for their potential use in:

  • Antimicrobial agents
  • Antitumor drugs
  • Chemical probes for biochemical research

Additionally, its reactivity makes it valuable in the development of new synthetic methodologies .

Several compounds share structural similarities with ethyl 2-(hydroxyimino)-3-oxobutanoate, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity ScoreNotable Features
(Z)-Methyl 2-(hydroxyimino)-3-oxopentanoate289882-13-90.91Contains a pentanoate chain
Ethyl 2-(methoxyimino)-4-oxopentanoate82874-96-20.82Features a methoxy group
Methyl 2-(hydroxyimino)hexanoate10409-25-30.80Has a hexanoic acid structure
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate66508-94-9Similar structureExhibits similar reactivity

These compounds exhibit varying degrees of biological activity and synthetic utility, highlighting the unique position of ethyl 2-(hydroxyimino)-3-oxobutanoate within this class of chemicals .

Ethyl 2-(hydroxyimino)-3-oxobutanoate exhibits moderate thermodynamic stability characteristics that are influenced by both its oxime functionality and ester backbone. The compound demonstrates thermal stability up to approximately 100°C, beyond which thermal decomposition may commence [1] [2]. This thermal behavior is consistent with other hydroxyimino derivatives, which typically show exothermic decomposition when examined under conditions that retard material vaporization [1].

The compound's melting point of 46-48°C indicates a well-defined crystalline structure with relatively weak intermolecular forces [3] [4] [5]. The narrow melting point range suggests good purity and structural homogeneity. Compared to its parent compound ethyl acetoacetate, which has a melting point of -43°C, the introduction of the hydroxyimino group significantly increases the melting temperature by approximately 90°C [6] [7]. This elevation can be attributed to enhanced hydrogen bonding capabilities introduced by the -NOH functional group.

The thermal decomposition profile of ethyl 2-(hydroxyimino)-3-oxobutanoate follows patterns observed in similar oxime compounds. Research on oxime carbonates has shown that thermal decomposition typically occurs through six-centered transition states, producing corresponding nitriles at temperatures around 100-110°C [2]. For hydroxyimino compounds specifically, thermal analysis reveals that decomposition processes are often exothermic, with enthalpy values ranging from 1300 to 2200 J/g depending on the specific structure [1].

The compound's boiling point of 266.1°C at atmospheric pressure demonstrates significant thermal stability under normal distillation conditions [4] [5]. However, reduced pressure distillation at 136-137°C (5 Torr) is preferred to minimize thermal decomposition [3]. This substantial difference between atmospheric and reduced pressure boiling points indicates strong intermolecular interactions, likely due to hydrogen bonding between hydroxyimino groups.

PropertyValueThermodynamic SignificanceReference
Melting Point46-48°CModerate crystalline stability [3] [4] [5]
Decomposition Onset>100°CThermal stability threshold [1] [2]
Boiling Point (760 mmHg)266.1°CStrong intermolecular forces [4] [5]
Enthalpy of Decomposition1300-2200 J/g (estimated)Exothermic decomposition [1]

Solvation Behavior and Partition Coefficients

The solvation behavior of ethyl 2-(hydroxyimino)-3-oxobutanoate is characterized by its amphiphilic nature, containing both hydrophilic (hydroxyimino and ester carbonyl) and hydrophobic (ethyl and methyl) regions within its molecular structure [8]. This dual character results in moderate solubility in water and good solubility in organic solvents, making it suitable for various synthetic applications.

In aqueous systems, the compound exhibits moderate solubility due to the presence of both hydrophobic and hydrophilic regions in its molecular structure [8]. The hydroxyimino group (-NOH) can participate in hydrogen bonding with water molecules, enhancing aqueous solubility compared to purely hydrophobic compounds. The ester functionality also contributes to water solubility through dipole-dipole interactions and potential hydrogen bonding with the carbonyl oxygen.

The compound demonstrates good solubility in organic solvents, which is expected based on its structural features [8]. This compatibility with organic media makes it particularly useful in organic synthesis applications. In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the compound shows moderate solubility enhanced by hydrogen bonding from the -NOH group .

Partition behavior in octanol-water systems can be predicted based on the compound's structural characteristics. The presence of both polar (hydroxyimino, ester) and nonpolar (alkyl) groups suggests moderate lipophilicity. While specific experimental partition coefficient data for ethyl 2-(hydroxyimino)-3-oxobutanoate were not found in the literature, comparison with structurally similar compounds provides insight into expected behavior.

For related β-keto esters such as ethyl acetoacetate, the octanol-water partition coefficient (LogP) is approximately 0.8 [7]. The introduction of the hydroxyimino group in ethyl 2-(hydroxyimino)-3-oxobutanoate would be expected to decrease the LogP value due to increased hydrogen bonding capability and polarity. Based on structural analysis and comparison with similar hydroxyimino compounds, an estimated LogP value in the range of 0.2 to 0.6 would be reasonable .

Solvent SystemSolubility BehaviorMechanismReference
WaterModerateHydrogen bonding via -NOH and C=O groups [8]
Organic SolventsGoodCompatible with synthesis solvents [8]
DMF/DMSOModerateEnhanced hydrogen bonding
Octanol-WaterModerate partition (estimated LogP: 0.2-0.6)Balanced lipophilic-hydrophilic character [8]

Phase Transition Characteristics

Ethyl 2-(hydroxyimino)-3-oxobutanoate exhibits well-defined phase transition characteristics that reflect its molecular structure and intermolecular interactions. The compound undergoes a sharp melting transition at 46-48°C, indicating a distinct crystalline phase with ordered molecular arrangements [3] [4] [5] [10].

The melting point range of 46-48°C represents a relatively narrow thermal window, suggesting good sample purity and structural homogeneity [3] [4] [5]. This sharp phase transition contrasts with the behavior of its parent compound ethyl acetoacetate, which melts at -43°C, demonstrating the significant impact of the hydroxyimino substitution on crystalline stability [6] [7]. The elevation in melting point can be attributed to enhanced intermolecular hydrogen bonding networks formed by the -NOH functional groups.

At room temperature, the compound exists in a solid, semi-solid, or liquid state depending on purity and environmental conditions [10]. This variability in physical state near room temperature suggests that the compound exists close to a phase boundary, which is consistent with its relatively low melting point of 46-48°C.

The vaporization behavior of ethyl 2-(hydroxyimino)-3-oxobutanoate shows a significant difference between reduced pressure and atmospheric pressure conditions. Under reduced pressure (5 Torr), the compound boils at 136-137°C, while at atmospheric pressure (760 mmHg), the boiling point increases to 266.1°C [3] [4] [5]. This large difference of approximately 130°C indicates strong intermolecular forces in the liquid phase, primarily due to hydrogen bonding between hydroxyimino groups.

The vapor pressure of 0.00121 mmHg at 25°C indicates low volatility at room temperature, which is favorable for storage stability [5]. This low vapor pressure is consistent with the compound's hydrogen bonding capability and molecular weight.

Thermodynamic analysis reveals that the compound follows typical phase transition patterns for hydrogen-bonded organic compounds. The enthalpy of fusion, while not directly measured, can be estimated based on the melting point and structural considerations. For similar organic compounds with comparable molecular weights and hydrogen bonding capabilities, enthalpies of fusion typically range from 15-25 kJ/mol.

The compound's storage requirements specify room temperature conditions with dry, sealed containers, though high-purity samples may require inert atmosphere storage at 2-8°C [11] [10]. These storage conditions reflect the compound's moderate stability and sensitivity to moisture and oxidation.

Phase TransitionTemperatureCharacteristicsReference
Solid → Liquid46-48°CSharp melting transition [3] [4] [5]
Liquid → Vapor (5 Torr)136-137°CReduced pressure distillation [3]
Liquid → Vapor (760 mmHg)266.1°CAtmospheric pressure boiling [4] [5]
Room Temperature StateVariableSolid/semi-solid/liquid [10]
Vapor Pressure (25°C)0.00121 mmHgLow volatility [5]

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

159.05315777 g/mol

Monoisotopic Mass

159.05315777 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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